Journal Name:Materials Today Advances
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Materials Today Advances ( IF 0 ) Pub Date: 2023-06-30 , DOI:
10.1016/j.jelechem.2023.117627
This work presents a comprehensive degradation study of two types of large lithium-ion pouch cells; 26 NMC532/Graphite (64 Ah) and 9 NMC433/Graphite (31 Ah) pouch cells. The cells were degraded under different cycling conditions and periodically characterized at room temperature. Specifically, the effect of different ambient temperatures and constraining the cells by clamping was studied. Incremental capacity analysis is an in situ, non-invasive characterization technique that allows the identification of battery degradation modes, and is a technique that does not require additional and advanced equipment. Therefore, in this study we also look into applying the analysis technique on an existing data set. This is done by combining incremental capacity analysis on a qualitative level with the tracking of features of interest in the incremental capacity curve as a function of State of Health and utilizing the simulation of different degradation modes for a more in-depth analysis. We combine simulation and experimental incremental capacity analysis with conclusions from capacity loss and resistance changes with a focus on understanding the benefit and limitations of the incremental capacity analysis for large cells. This is important, as incremental capacity analysis is a relatively fast analysis to qualify large commercial batteries for 2nd life applications. Specifically in this study, we found that degradation and capacity loss do not always correlate. For the 64 Ah Cells cycled at 15 °C and 25 °C, the rate of capacity loss appeared to be similar, although the degradation modes and mechanisms are found to be very different. The clamping was the most important factor for impeding degradation. The 31 Ah Cell cycled at low temperatures showed a very poor cycling performance, where the incremental capacity analysis revealed that Loss of Lithium Inventory from fast and irreversible plating was responsible.
Materials Today Advances ( IF 0 ) Pub Date: 2023-07-20 , DOI:
10.1016/j.jelechem.2023.117676
Glassy carbon supported Ni/GC and amorphous Ni-P/GC electrodes were prepared by potentiostatic electrodeposition. The catalysts have been characterized by X-ray powder diffraction, transmission and scanning electron microscopy, and cyclic voltammetry. Particular attention has been paid to the influence of electrochemical oxidation on the electrochemical behavior of Ni-P/GC and Ni/GC electrodes in alkaline media as well as the activity of these electrodes in the hydrogen oxidation reaction (HOR). It was found that the oxidation treatment changes the properties of Ni/GC electrode due to the formation of active Ni/NiOx surface sites, while insignificantly affecting the performance of Ni-P/GC sample. The unordinary behavior of electrodeposited Ni-P/GC samples is tentatively attributed to their amorphous structure and the formation of nickel phosphate under high anodic potentials, which prevents the formation of irreversible Ni oxides.
Materials Today Advances ( IF 0 ) Pub Date: 2023-07-25 , DOI:
10.1016/j.jelechem.2023.117686
The development of cost-effective non-precious metal bifunctional catalysts has become a promising path to meet the commercialization needs of rechargeable zinc-air batteries. Herein, an effective bifunctional catalyst, hierarchical sheet-interconnected fan-shaped N/S-containing Co-based metal organic frameworks (HSFS-N/S-Co-MOFs), has been constructed using 1,2-bis(4-pyridyl)ethane and thiophene-2,5-dicarboxylic acid as dual ligands through a solvothermal approach. Additionally, several cations and anions may affect the microstructures, surface compositions, surface areas, oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) activities of the constructed N/S-MOFs. As a result, the hierarchical sheet-interconnected fan-shaped structure and N/S dual introduction make HSFS-N/S-Co-MOFs exhibit favorable ORR and OER performance in alkaline medium. The current research provides an option to rationally construct other MOFs-based electrocatalysts.
Materials Today Advances ( IF 0 ) Pub Date: 2023-07-21 , DOI:
10.1016/j.jelechem.2023.117675
Lithium-ion capacitors (LICs), which integrate the advantages of lithium ion batteries and supercapacitors, show promising application prospects in sustainable transportation systems. However, the energy density of LICs has been limited due to the low specific capacity of the cathode material. The porous carbon derived from metal-organic frameworks (MOFs) possesses large specific surface area, abundant pore structure and is convenient for heteroatom doping, which can achieve the high specific capacity. In this work, S, N-co-doped porous carbon (SNC) derived from Co-based MOFs was prepared with a simple method. Thiophene-2,5-dicarboxylic acid (TDA) and 4,4′-dimethyl-2,2′-bipyridine (dmbpy) were mixed as ligands to provide sulfur and nitrogen sources for doping. The SNC shows the best electrochemical performance at the molar ratio of 3:1 for TDA: dmbpy because of the synergistic effect of S and N elements. The specific surface area of SNC is as large as 616.8 m2 g−1. The specific capacitance of the as prepared SNC can achieve 78 mAh g−1 at 0.1 A g−1 and maintain 90% of initial capacity after 5000 cycles. Moreover, a lithium-ion capacitor based on SNC and pre-lithiated hard carbon was assembled, which has shown the maximum energy density of 52 Wh kg−1 and maintains 97% of initial capacity after 2500 cycles.
Materials Today Advances ( IF 0 ) Pub Date: 2023-07-21 , DOI:
10.1016/j.jelechem.2023.117680
In this paper, a wire beam electrode (WBE) was used to explore the local corrosion processes of X100 pipeline steel in simulated solution containing HCO3− in static and flow conditions. The results indicated that the WBE's current density mapper was remarkably consistent with the polarization curves. Therefore, WBE is an efficient online corrosion monitoring approach. The WBE discovered undetectable pitting and passivation qualities within the X100 pipeline steel under static conditions. However, the corrosion current density of X100 steel was substantially higher under flow conditions than under static ones. The addition of HCO3− ions significantly decreased the corrosion resistance of the X100 steel. Even in the 0.3 mol/L HCO3− simulated solution, dynamic corrosion was 92 times faster than static. The corrosion of X100 steel was enhanced by a combination of fluid movement and HCO3− ions. Additionally, X100 steel produced significant irregular edge pitting when the critical level of HCO3− was 0.2 mol/L under dynamic conditions, and an erosion theory was proposed to explain this phenomenon.
Materials Today Advances ( IF 0 ) Pub Date: 2023-07-04 , DOI:
10.1016/j.jelechem.2023.117646
The adsorption of organic molecules on gold electrodes serves as a model to understand the organic/inorganic electrified interface, which is relevant to the study of molecular electronics and organic thin film semiconductors. Our previous study on terthiophene (TT) adsorption on an Au(1 1 1) electrode shows that immersing Au(1 1 1) crystals in a TT ethanol dosing solution installs an ordered TT adlayer on the sample. The current study addresses the adsorption of 3′,4′-bis(hexylthio)-2,2′:5′,2′'-terthiophene (DTDST), a molecule with a TT backbone attached with two thiolhexyl chains, on an ordered Au(1 1 1) electrode. High-quality STM images were obtained to reveal the internal and 2D spatial structures of DTDST admolecules. The potential greatly influenced the organization of DTDST on the ordered Au(1 1 1) electrode. Although the pristine DTDST adlayer was disordered, it transformed into ordered Au(1 1 1) - (3√3 × 9) and (5√3 × 26) structures after applying a potential more negative than 0 V (vs. Ag/AgCl) in 0.1 M H2SO4 and HClO4, respectively. Shifting the potential more positive than 0.25 V resulted in coadsorption of bisulfate anions and restructuring of the DTDST adlayer. High-quality molecular resolution STM images were collected to reveal the azimuthal orientation of the DTDST admolecule on the Au(1 1 1) electrode. The thiolhexyl chains of DTDST admolecules could arrange in such a way that allowed intermolecular van der Waals interactions. Oxidation of adsorbed DTDST molecules to yield oligomers was also revealed by in situ STM.
Materials Today Advances ( IF 0 ) Pub Date: 2023-07-03 , DOI:
10.1016/j.jelechem.2023.117634
Effective adjustment of structure and interface charge transfer ability of composite electrode materials are the key to improve the electrochemical performance of the zinc-ion capacitor. Herein, a novel 3D birdcage-like architecture composed of interactive carbon nanotube (CNT) network confining ZIF-67 is prepared though the infiltration–coating strategy, followed by a photo-assisted method to reinforce the coupling interaction between ZIF-67 and CNTs, which is directly used as an cathode of zinc-ion capacitors (ZICs). In terms of this composite, the birdcage-like structure with abundant voids facilitates the ionic/electrolyte transport and buffers the shrinkage/expansion of pseudocapacitive ZIF-67 during intercalation–conversion–deintercalation reactions. Moreover, the robust connection between the ZIF-67 and CNTs can effectively prevent structural deterioration and ensure the ion/electron transport between ZIF-67 and CNTs, thus resulting in a high Zn ion diffusion coefficient, which synergistically guarantees the rate capability and cyclic stability of ZICs. Consequently, the ZICs exhibit a high specific capacitance of 142.33F g−1 (0.5 A/g) and a high energy density of 44.5 Wh kg−1 (375 W kg−1). Furthermore, the ZICs shows excellent cycling stability (92.5% capacitance retention after 5000 cycles at a current density of 0.5 A/g). Our work provides a novel design tactic to enhance the storage properties of zinc ions.
Materials Today Advances ( IF 0 ) Pub Date: 2023-07-04 , DOI:
10.1016/j.jelechem.2023.117635
A molecularly imprinted, polypyrrole based, sensor with significant enantioselective recognition ability for D- and L- glutamic acids was prepared using a multi-current steps technique on framed silver screened printed electrodes (Ag-SPE). The surfaces of the silver nanoparticles were passivated to obtain a dense, thick MIP film, which was able to inhibit the dissolution of Ag-SPE during the potentiostatic monomer electropolymerization at high positive applied potentials. After template removal, a pretreatment step was carried out at 10 V (vs. Ag/AgCl) to induce template binding and bring about the oxidative dissolution of printed silver particles on the SPE. From the i-t curves, application of the break-down current was found to be needed for only a shorter time for the template-free solution, while no such breakdown was found for the test solution containing the template molecule, implying that the MIP film provided a high resistance that inhibited Ag-SPE dissolution. After pretreatment for 600 s, the optimum selectivities for D- and l-glutamine on their template imprinted films were L/D = (145.9 ± 17.3)/1 and D/L = (126.0 ± 15.4)/1 respectively, based on the current change between 0 and 2 V (vs. Ag/AgCl) with the two enantiomers being present at the same concentration (10 mM). The imprinted glutamic acid films were characterized using scanning electron microscopy with energy dispersive spectroscopy. A recognition mechanism, related to the dissolution of Ag-SPE in the pretreatment step at positive potentials is also proposed.
Materials Today Advances ( IF 0 ) Pub Date: 2023-07-08 , DOI:
10.1016/j.jelechem.2023.117652
The anion exchange membrane fuel cell (AEMFC) represents a promising avenue in clean energy equipment. However, its practical application is limited due to the high cost of Pt-based catalysts. Therefore, it is necessary to develop cheap and efficient non-precious metal catalysts. Here in, we employed a simple one-step thermal strategy to synthesize N-doped porous carbon encapsulated Fe and Ni bimetal catalysts (FeNi-N-C-1-1-Ts, T = 900, 950, 1000, 1050 and 1100 ℃). Among these catalysts, FeNi-N-C-1-1-1000 exhibited the highest half-wave potential of 0.885 V, 5 mV higher than 20 wt% Pt/C (0.880 V). Furthermore, it demonstrated a dominant 4e- reduction pathway, exceptional durability and high resistance to methanol. These excellent performances were attributed to the synergistic effect of FeNi bimetallicaction, increased graphitic content, higher Fe/Ni-N4 content, larger BET surface area and the presence of mesoporous structures. Moreover, FeNi-N-C-1-1-1000 exhibited higher half-wave potential than Ni-N-C-1000 and Fe-N-C-1000 owing to the smaller particle size and larger BET surface area of FeNi-N-C after the doping of Ni into Fe-N-C. Finally, FeNi-N-C-1-1-1000 was employed as the cathode in the AEMFC with a loading of 2.0 mg·cm−2, resulting in the highest peak power density of 545 mW·cm−2, surpassing that of 20 wt% Pt/C (375 mW·cm−2) by 170 mW·cm−2.
Materials Today Advances ( IF 0 ) Pub Date: 2023-07-03 , DOI:
10.1016/j.jelechem.2023.117639
P-type metal oxide semiconductor CuBi2O4 exhibits excellent energy band structures and photoelectric response characteristics, which are critical for photoelectrocatalytic water splitting. However, the photocurrent densities are still well below the theoretical limit due to poor charge carrier separation and transport properties. In this work, we report a synthetic method for the preparation of phase-pure CuBi2O4 photocathode films via spray pyrolysis by adjusting the evaporation rate of the atomized droplets. An increase in the evaporation rate of the solvent may fix the structure of the deposited film faster and decrease the time available for the establishment of the segregation gradient, thus producing phase-pure semiconductor films. This method reduces process complexity and cost, and the applicability of spray pyrolysis for the preparation of phase-pure CuBi2O4 films is also confirmed. In addition, the photoelectrochemical evaluation of the samples prepared under different treatment conditions reveals that hole transport critically affects the photoelectrocatalytic performance of CuBi2O4 photocathodes. CuO can be used as a hole transport layer to promote the collection and transfer of holes and reduce the recombination of photogenerated carriers.
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0 | Not |